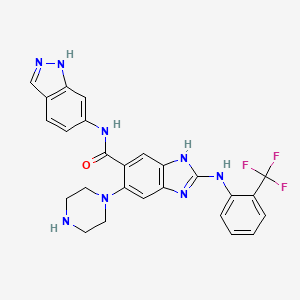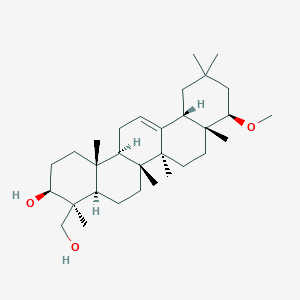
Unii-SQ4RA6V9GD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This system assigns a unique alphanumeric code to specific substances, ensuring accurate identification and regulation.
Preparation Methods
The synthesis of Unii-SQ4RA6V9GD involves several methods, including chemical oxidation, hydrothermal methods, and electrochemical oxidation . These methods typically use carbon-based materials such as graphite, fullerene, and carbon nanotubes as precursors. Industrial production methods often involve large-scale chemical oxidation and hydrothermal processes to ensure high yield and purity.
Chemical Reactions Analysis
Unii-SQ4RA6V9GD undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Unii-SQ4RA6V9GD has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of graphene quantum dots, which have applications in drug delivery and bioimaging . In biology and medicine, it is studied for its potential use in therapeutic applications, including as an anti-cancer agent and in regenerative medicine. Industrially, it is used in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Unii-SQ4RA6V9GD involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cell signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Unii-SQ4RA6V9GD can be compared with other similar compounds, such as graphene oxide and carbon nanotubes. While all these compounds share a carbon-based structure, this compound is unique in its specific chemical properties and applications. For instance, it has a higher degree of functionalization, making it more versatile for various applications .
Similar Compounds::- Graphene oxide
- Carbon nanotubes
- Fullerene
This compound stands out due to its unique combination of properties, making it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
186415-82-7 |
|---|---|
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h9,21-25,32-33H,10-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29+,30+,31+/m0/s1 |
InChI Key |
PKYIOGUKISFMKN-NUKYOBHGSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5OC)(C)C)C)C)C)(C)CO)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)OC)C)C)C)(C)CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


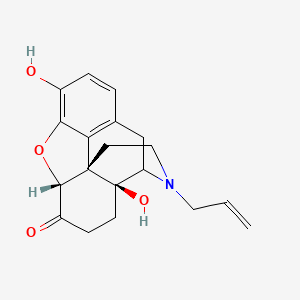
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)
![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)


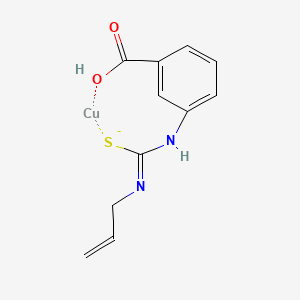
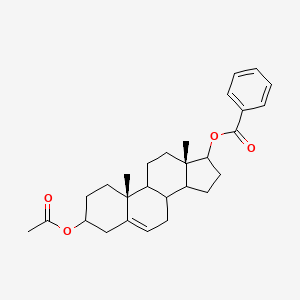
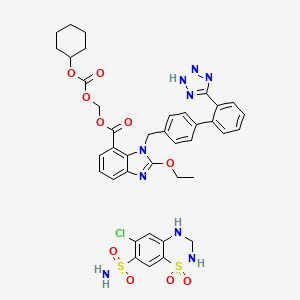

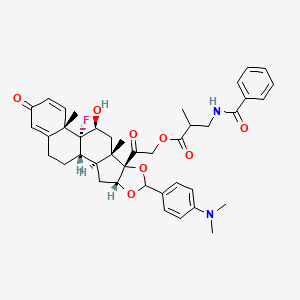
![(3S,8R,9S,10R,13S,14S,17S)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B10858167.png)
![2-[methyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]acetic acid](/img/structure/B10858171.png)
![potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate](/img/structure/B10858185.png)
